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Compound of Interest

Compound Name: Lafutidine

CAS No.: 118288-08-7

Cat. No.: B194869 Get Quote

Executive Summary
Lafutidine (CAS: 118288-08-7) is a second-generation histamine H2-receptor antagonist

distinguished by its unique dual mechanism: it blocks gastric acid secretion and simultaneously

enhances mucosal defense via capsaicin-sensitive afferent neurons.[1][2] Structurally, it is a

complex molecular assembly comprising a furfurylsulfinyl moiety, a (Z)-butenyl amide linker,

and a piperidinylmethyl-pyridine core.[1]

This guide details the industrial-grade synthesis and purification of Lafutidine, focusing on the

convergent active ester method (the Taiho Pharmaceutical route). This approach minimizes

racemization and controls the critical sulfide-to-sulfoxide oxidation step, which is the primary

source of process-related impurities.[1]

Retrosynthetic Analysis & Strategy
The synthesis of Lafutidine is best approached via a convergent strategy, disconnecting the

molecule at the amide bond. This divides the target into two key synthons:

Synthon A (Electrophile): An activated 2-(furfurylsulfinyl)acetic acid derivative.[1]

Synthon B (Nucleophile): The (Z)-4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-

amine fragment.[1]
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Retrosynthesis Diagram (Graphviz)[1]
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Caption: Retrosynthetic disconnection of Lafutidine into the activated sulfinyl acid and the

pyridyl-amine fragment.[1]

Detailed Synthesis Protocols
Phase 1: Synthesis of the Activated Sulfinyl Fragment
(Synthon A)
The critical challenge here is preventing over-oxidation of the sulfide to a sulfone.

Step 1.1: Alkylation

Reagents: Furfuryl mercaptan, Chloroacetic acid, NaOH (aq).
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Mechanism: Nucleophilic substitution (SN2).[1]

Protocol: Furfuryl mercaptan is reacted with chloroacetic acid in aqueous NaOH at 0–5°C.

Key Insight: Maintain low temperature to prevent polymerization of the furan ring.

Step 1.2: Controlled Oxidation

Reagents: 30% Hydrogen Peroxide (

), Sodium Tungstate (

) or mild acid catalyst.[1]

Protocol: The sulfide acid from Step 1.1 is oxidized in methanol/water.

CPP (Critical Process Parameter): Stoichiometry of

must be strictly controlled (0.95 – 1.05 eq). Excess leads to the Sulfone Impurity (non-
reducible).

Step 1.3: Activation (The p-Nitrophenyl Ester)[1]

Reagents: p-Nitrophenol, DCC (Dicyclohexylcarbodiimide) or EDCI.[1]

Rationale: The p-nitrophenyl ester is a stable, crystalline active ester that allows for cleaner

coupling than the acid chloride, which is unstable due to the sulfinyl group.

Yield: Typically 85-90% for this phase.[1]

Phase 2: Synthesis of the Amine Fragment (Synthon B)
[1]
This phase constructs the "right-hand" side of the molecule.[1] The (Z)-geometry is essential for

biological activity.[1]

Step 2.1: Pyridine Functionalization

Starting Material: 2-hydroxy-4-methylpyridine.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://wap.guidechem.com/encyclopedia/lafutidine-dic29784.html
https://wap.guidechem.com/encyclopedia/lafutidine-dic29784.html
https://wap.guidechem.com/encyclopedia/lafutidine-dic29784.html
https://wap.guidechem.com/encyclopedia/lafutidine-dic29784.html
https://wap.guidechem.com/encyclopedia/lafutidine-dic29784.html
https://wap.guidechem.com/encyclopedia/lafutidine-dic29784.html
https://wap.guidechem.com/encyclopedia/lafutidine-dic29784.html
https://wap.guidechem.com/encyclopedia/lafutidine-dic29784.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sequence:

Radical bromination (NBS) of the methyl group.[1]

Nucleophilic substitution with Piperidine.[1]

Result: 4-(piperidin-1-ylmethyl)pyridin-2-ol.[1][3]

Step 2.2: Linker Attachment & Gabriel Synthesis

Reagents: (Z)-1,4-dichlorobut-2-ene (or equivalent), Potassium Phthalimide.[1]

Protocol:

O-Alkylation of the pyridin-2-ol with (Z)-1,4-dichlorobut-2-ene.[1]

Displacement of the second chloride with potassium phthalimide.

Deprotection: Hydrazinolysis (Ing-Manske procedure) using Hydrazine Hydrate to release

the primary amine.[1]

Purification Note: The intermediate is often purified as a Maleate salt to remove isomeric

impurities before the final coupling.

Phase 3: Convergent Coupling (The Final Step)[1]
Reagents: Synthon A (Active Ester), Synthon B (Amine),

or

.

Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

Protocol:

Dissolve Synthon B (Amine) in DCM.[1]

Add mild base (
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) to liberate the free amine if used as a salt.[1]

Add Synthon A (p-Nitrophenyl ester) portion-wise at 20–25°C.

Stir for 3–4 hours. The p-nitrophenol byproduct precipitates or is washed out with basic

extraction.[1]

Yield: >80%.

Purification & Impurity Management[1][4][5][6][7]
Achieving pharmaceutical-grade purity (>99.5%) requires targeting specific process impurities.

[1]

Impurity Profile Table[1]
Impurity Type Chemical Identity Origin/Cause Removal Strategy

Impurity A Sulfone Analogue
Over-oxidation of

sulfide in Phase 1.[1]

Critical: Cannot be

removed easily by

crystallization.[1] Must

be controlled at the

oxidation step (

stoichiometry).[1]

Impurity B (E)-Isomer
Isomerization of the

alkene linker.[1]

Recrystallization from

Ethanol/Ethyl Acetate.

[1] The (Z)-isomer is

less soluble.[1]

Impurity C Hydrolysis Product

Hydrolysis of the

amide bond

(storage/stability).

Control moisture

during storage; store

at <30°C.

Impurity D p-Nitrophenol

Byproduct of the

active ester coupling.

[1]

Multiple washes with

5%

or NaOH during

workup.[1]
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Crystallization Protocol[1][8]
Crude Isolation: Evaporate reaction solvent (DCM) to obtain an oil/solid.[1]

Solvent System: Dissolve crude Lafutidine in Ethyl Acetate (5 volumes) at 50°C.

Anti-solvent: Slowly add n-Heptane or cool to 0-5°C.[1]

Polymorph Control: Lafutidine exhibits polymorphism.[1] Seeding with the desired

polymorph (typically Form I) during cooling is recommended to ensure consistent dissolution

rates.[1]
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Caption: Industrial process flow for Lafutidine synthesis via the active ester route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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